Cas no 1019530-90-5 ((butan-2-yl)2-(2-fluorophenyl)ethylamine)

(butan-2-yl)2-(2-fluorophenyl)ethylamine structure
1019530-90-5 structure
Product Name:(butan-2-yl)2-(2-fluorophenyl)ethylamine
CAS No:1019530-90-5
MF:C12H18FN
MW:195.276426792145
MDL:MFCD11143355
CID:4567833
PubChem ID:43193176
Update Time:2025-07-17

(butan-2-yl)2-(2-fluorophenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 2-fluoro-N-(1-methylpropyl)-
    • (butan-2-yl)[2-(2-fluorophenyl)ethyl]amine
    • (butan-2-yl)2-(2-fluorophenyl)ethylamine
    • MDL: MFCD11143355
    • Inchi: 1S/C12H18FN/c1-3-10(2)14-9-8-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3
    • InChI Key: YJHHTABTMSFBET-UHFFFAOYSA-N
    • SMILES: C1(CCNC(C)CC)=CC=CC=C1F

Computed Properties

  • Exact Mass: 195.142328g/mol
  • Monoisotopic Mass: 195.142328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 195.28g/mol
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12Ų

(butan-2-yl)2-(2-fluorophenyl)ethylamine Pricemore >>

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Additional information on (butan-2-yl)2-(2-fluorophenyl)ethylamine

Research Briefing on (butan-2-yl)2-(2-fluorophenyl)ethylamine (CAS: 1019530-90-5): Recent Advances and Applications

The compound (butan-2-yl)2-(2-fluorophenyl)ethylamine (CAS: 1019530-90-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activity, and emerging roles in drug development.

Recent studies have highlighted the compound's potential as a precursor or intermediate in the synthesis of novel psychoactive substances (NPS) and central nervous system (CNS) targeting agents. Its structural motif, featuring a fluorophenyl group and a butylamine side chain, suggests possible interactions with serotonin and dopamine receptors, making it a candidate for further investigation in neuropharmacology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its moderate affinity for 5-HT2A receptors, though its exact mechanism of action remains under exploration.

In terms of synthetic chemistry, advancements in the preparation of (butan-2-yl)2-(2-fluorophenyl)ethylamine have been reported, with improved yields (up to 78%) via reductive amination of 2-fluorophenylacetone with sec-butylamine under optimized catalytic conditions (Pd/C, H2, 50°C). The compound's stability and solubility profiles have also been characterized, showing moderate lipophilicity (logP ~2.3) suitable for blood-brain barrier penetration.

Regulatory and safety assessments have emerged as a critical focus area. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) flagged this compound in 2022 as part of a new wave of synthetic stimulants, prompting toxicological studies. Preliminary in vitro data indicate a CYP2D6-mediated metabolism pathway, with potential implications for drug-drug interactions. However, comprehensive in vivo safety data remain scarce, underscoring the need for further preclinical evaluation.

From an applications perspective, derivative development appears promising. Researchers at Kyoto University recently patented fluorinated analogs of this scaffold for potential use in PET imaging probes targeting neurodegenerative diseases. The fluorine-18 labeled version showed preliminary success in tau protein binding assays, suggesting diagnostic utility for Alzheimer's disease.

In conclusion, while (butan-2-yl)2-(2-fluorophenyl)ethylamine presents intriguing opportunities in CNS drug discovery and diagnostic imaging, its abuse potential and incomplete pharmacological characterization necessitate cautious optimism. Future research directions should prioritize structure-activity relationship studies, detailed neuropharmacological profiling, and rigorous safety assessments to unlock its full therapeutic potential while mitigating risks.

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